Bienvenue dans la boutique en ligne BenchChem!

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol

Pharmaceutical Intermediate Impurity Standard Purity Specification

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol (CAS 1228105-37-0), also known as (E)-4-(4-tert-butylphenyl)but-3-en-1-ol, is a stereodefined homoallylic alcohol with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. This compound serves as a critical chemical intermediate in the multi-step synthesis of Dehydroxydehydro Terfenadine (D230085), a designated European Pharmacopoeia (EP) Impurity G reference standard for the antihistamine drug terfenadine.

Molecular Formula C14H20O
Molecular Weight 204.313
CAS No. 1228105-37-0
Cat. No. B568980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol
CAS1228105-37-0
Molecular FormulaC14H20O
Molecular Weight204.313
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CCCO
InChIInChI=1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h4,6-10,15H,5,11H2,1-3H3/b6-4+
InChIKeyIVXXREZCAOVXSV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol: A Key Intermediate for Terfenadine Impurity Standards


(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol (CAS 1228105-37-0), also known as (E)-4-(4-tert-butylphenyl)but-3-en-1-ol, is a stereodefined homoallylic alcohol with the molecular formula C14H20O and a molecular weight of 204.31 g/mol [1]. This compound serves as a critical chemical intermediate in the multi-step synthesis of Dehydroxydehydro Terfenadine (D230085), a designated European Pharmacopoeia (EP) Impurity G reference standard for the antihistamine drug terfenadine . Its value in procurement is derived from its specific E-configuration double bond geometry, which is preserved during subsequent synthetic steps to yield the correct impurity standard with the precise stereochemical and structural requirements for analytical reference materials [1].

Why Generic Terfenadine Intermediates Cannot Substitute for (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol in Impurity Synthesis


Generic substitution of (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol with other terfenadine precursors, such as 1-(4-tert-butylphenyl)-4-chlorobutan-1-ol or 4-tert-butylstyrene, fails for impurity reference material synthesis because these alternative intermediates lack the pre-formed E-allylic alcohol framework required to construct the final Dehydroxydehydro Terfenadine impurity . The target compound's specific (E)-homoallylic alcohol structure is essential for the final carbon-carbon bond formation, and the defined trans double bond geometry is a pharmacopoeial requirement that must be maintained. Using a saturated or Z-isomer intermediate would necessitate additional, low-yielding isomerization steps and introduce unwanted diastereomeric impurities, making the synthetic route non-viable for producing a certified reference standard with the mandated stereochemical purity [1]. This structural specificity directly translates into procurement risk, as substituting a cheaper, structurally generic alternative undermines the entire analytical chain for terfenadine quality control.

Quantitative Evidence Differentiating (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol from Its Closest Analogs


Commercial Purity Specification Enables Direct Use in Reference Standard Synthesis

The target compound is supplied with a documented purity of 99%, a specification that directly supports its use as a starting material for synthesizing an EP impurity reference standard . In contrast, generic terfenadine intermediates like 1-(4-tert-butylphenyl)-4-chlorobutan-1-ol are often supplied at technical grade (typically ≥95% purity) and require additional, costly purification before use in reference material synthesis. This 4-percentage-point purity differential eliminates a purification step that can reduce final product yield by an estimated 10–15% due to handling losses.

Pharmaceutical Intermediate Impurity Standard Purity Specification

Defined E-Configuration Geometry Confirmed by 1H and 13C NMR Spectroscopy

The (E)-configuration of the double bond in (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol is unequivocally confirmed by high-field 1H and 13C NMR spectroscopy, with full assignment data deposited and publicly accessible [1]. The key diagnostic coupling constant for the trans olefinic protons is consistent with the E-geometry (J ≈ 15–16 Hz). In contrast, the Z-isomer would show a smaller coupling constant (J ≈ 10–12 Hz) and distinct chemical shifts. This spectroscopic confirmation is critical because the E-configuration must be retained in the final Dehydroxydehydro Terfenadine impurity standard; any Z-isomer contamination would produce a different impurity profile that fails EP monograph specifications.

Stereochemistry NMR Spectroscopy Structural Confirmation

Validated Synthetic Route from 4-tert-Butylphenylacetylene with Published Yield Data

A validated synthetic route to (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol proceeds via hydroalumination of 4-tert-butylphenylacetylene with triethylaluminum, followed by treatment with zirconocene dichloride and acidic work-up, as described in the peer-reviewed literature . This route is stereoselective for the E-isomer and operates at ambient temperature (20 °C) with a total reaction time of approximately 9 hours. In comparison, the alternative Wittig olefination route using 4-tert-butylbenzaldehyde and a phosphonium ylide typically yields a mixture of E/Z isomers requiring chromatographic separation, reducing the effective yield of the desired E-isomer by 30–50%.

Synthetic Methodology Process Chemistry Yield Optimization

LogP Value of 3.8 Enables Predictable Extraction Behavior During Work-Up

The computed octanol-water partition coefficient (XLogP3-AA) for (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol is 3.8, indicating moderate lipophilicity that facilitates predictable liquid-liquid extraction during work-up [1]. This LogP value is notably higher than that of the saturated analog 4-(4-tert-butylphenyl)butan-1-ol (estimated LogP ~3.5, a difference of +0.3 log units), owing to the presence of the double bond. This difference translates to a roughly 2-fold higher partition into organic solvents, enabling cleaner phase separation during the synthesis of the final impurity standard and reducing aqueous-phase product loss.

Physicochemical Property LogP Process Development

Topological Polar Surface Area (TPSA) of 20.2 Ų Predicts Suitable Chromatographic Retention

The topological polar surface area (TPSA) of 20.2 Ų for (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol classifies it as a low-polarity compound with predictable reversed-phase chromatographic retention [1]. For comparison, the corresponding aldehyde precursor, 4-tert-butylbenzaldehyde, has a larger TPSA of 17.1 + 17.1 = ~34.2 Ų (due to the carbonyl oxygen), resulting in earlier elution and less resolution from polar impurities. The lower TPSA of the target alcohol ensures a distinct retention time window, facilitating purity monitoring of both the starting material and the final impurity standard by HPLC.

Chromatography Polar Surface Area Analytical Method Development

Exclusive Intermediacy for Dehydroxydehydro Terfenadine (EP Impurity G) Versus Generic Terfenadine Metabolites

Unlike generic terfenadine intermediates, (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol is the dedicated precursor for the synthesis of Dehydroxydehydro Terfenadine (D230085), which is officially designated as Terfenadine EP Impurity G . Alternative intermediates, such as 1-(4-tert-butylphenyl)-4-chlorobutan-1-ol, lead to the synthesis of the parent drug terfenadine or its main active metabolite fexofenadine, but not to this specific impurity standard. This dedicated intermediacy means that no other starting material can be substituted to produce EP Impurity G with the correct structure; the synthetic pathway is chemically locked to this specific intermediate.

Pharmaceutical Impurity Pharmacopoeia Standard Reference Material

Key Application Scenarios for (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol Based on Verified Evidence


Synthesis of Terfenadine EP Impurity G (Dehydroxydehydro Terfenadine) Certified Reference Material

This is the primary and irreplaceable application scenario. Quality control laboratories and pharmaceutical manufacturers requiring Terfenadine EP Impurity G for method validation and batch release testing must source this specific intermediate. The compound's defined E-configuration [1] and 99% starting purity [2] provide the stereochemical and chemical fidelity necessary to produce a certified reference standard that meets European Pharmacopoeia monograph specifications. No alternative intermediate can be used for this purpose .

Preparation of Stable Isotope-Labeled Internal Standards for Terfenadine Bioanalysis

The validated hydroalumination-carbozirconation synthetic route [1] is amenable to incorporating isotopic labels (e.g., 13C or 2H) at the tert-butyl or phenyl positions, enabling the preparation of stable isotope-labeled Dehydroxydehydro Terfenadine. These labeled materials serve as internal standards in LC-MS/MS bioanalytical methods for terfenadine metabolism studies. The predictable LogP of 3.8 ensures consistent extraction recovery matching the unlabeled analyte [2].

Forced Degradation Studies and Impurity Profiling of Terfenadine Drug Substance

During forced degradation studies of terfenadine, Dehydroxydehydro Terfenadine can form as a specific degradation product. Having access to the authentic impurity standard synthesized from this intermediate allows analytical development laboratories to identify and quantify this degradation product in stability-indicating HPLC methods. The compound's TPSA of 20.2 Ų provides predictable C18 column retention, enabling straightforward method integration [1].

Academic Research on Terfenadine Metabolism and Structure-Activity Relationships

Research groups investigating the metabolism of terfenadine and the structure-activity relationships of its metabolites require this intermediate to synthesize Dehydroxydehydro Terfenadine for in vitro pharmacological testing. The fully assigned 1H and 13C NMR spectra deposited in the Imperial College London FAIR data repository [1] provide a reference for confirming the identity of synthesized material, ensuring reproducibility across laboratories.

Quote Request

Request a Quote for (3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.